molecular formula C16H12ClN3O3 B2981841 2-(4-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide CAS No. 880792-03-0

2-(4-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B2981841
CAS No.: 880792-03-0
M. Wt: 329.74
InChI Key: FGOLYYOXXWRJKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is a chemical reagent of interest in medicinal chemistry and agrochemical research. This compound features a 1,2,5-oxadiazole ring, a privileged scaffold in drug discovery known for its metabolic stability and ability to participate in key molecular interactions . The structure is further modified with 4-chlorophenoxy and phenyl substituents, which are common in the design of bioactive molecules. Researchers are exploring such oxadiazole derivatives for their potential to interact with various biological targets. While the specific activity of this compound is under investigation, analogous compounds with the 1,3,4-oxadiazole core have demonstrated a broad spectrum of biological activities, including anticancer effects through the inhibition of critical enzymes such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II . The structural motif of chlorophenoxyacetamide linked to a heterocycle is also prevalent in the development of novel agents against plant pathogens . This combination of features makes 2-(4-Chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide a valuable building block for researchers conducting structure-activity relationship (SAR) studies and screening for new pharmacological or agrochemical leads. This product is intended For Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c17-12-6-8-13(9-7-12)22-10-14(21)18-16-15(19-23-20-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOLYYOXXWRJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound belongs to the oxadiazole class, which is known for its diverse pharmacological properties including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on existing literature and research findings.

  • Molecular Formula : C₁₆H₁₂ClN₃O₃
  • Molecular Weight : 329.74 g/mol
  • CAS Number : 880792-03-0

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study highlighted that various 1,2,4-oxadiazole derivatives showed inhibitory potency against multiple cancer cell lines. Specifically, compounds with similar structures to 2-(4-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide demonstrated mean IC₅₀ values ranging from 92.4 µM against a panel of eleven cancer cell lines including human colon adenocarcinoma and breast cancer-derived cells .

Cell LineIC₅₀ (µM)
HT-29 (Colon)92.4
GXF 251 (Gastric)Not specified
LXFA 629 (Lung)Not specified
MAXF 401 (Breast)Not specified
MEXF 462 (Melanoma)Not specified

Anti-inflammatory Activity

Compounds containing the oxadiazole moiety have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenases (COX), which are key enzymes in the inflammatory pathway. The specific mechanism of action for 2-(4-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide in this context needs further elucidation through targeted studies.

Antimicrobial Activity

The antimicrobial potential of oxadiazoles has also been documented. In vitro studies have shown that certain oxadiazole derivatives possess antibacterial and antifungal activities. While specific data on the antimicrobial efficacy of 2-(4-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is limited, related compounds have shown promising results against various pathogens .

The biological mechanisms underlying the activity of oxadiazoles often involve:

  • Inhibition of Enzymes : Compounds like 2-(4-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide may inhibit enzymes such as histone deacetylases (HDACs), which play a role in cancer progression.
  • Interaction with Receptors : Some derivatives have been shown to interact with benzodiazepine receptors, suggesting a potential role in modulating neurotransmitter systems .

Case Studies

Several studies have explored the effects of related oxadiazole compounds:

  • Study on Anticancer Properties : A study involving various oxadiazole derivatives demonstrated significant cytotoxicity against multiple cancer cell lines with varying mechanisms of action.
    "Oxadiazole derivatives exhibited diverse biological activities including anticancer effects across several cell lines" .
  • Synthesis and Bioactivity Correlation : Another study focused on synthesizing new derivatives and correlating their structural modifications with biological activity outcomes.
    "Structural modifications in oxadiazoles led to enhanced bioactivity against targeted cancer types" .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) Halogen-Substituted Phenoxy Derivatives
  • The 4-methoxyphenyl group on the oxadiazole introduces electron-donating effects, contrasting with the phenyl group in the target compound .
  • 2-(4-Chloro-3,5-Dimethylphenoxy)-N-(4-{[2-(4-Chloro-3,5-Dimethylphenoxy)Acetyl]Amino}-1,2,5-Oxadiazol-3-yl)Acetamide: Molecular Formula: C₂₂H₂₂Cl₂N₄O₅ Key Differences: Dual chloro and methyl groups on the phenoxy ring increase steric bulk and lipophilicity, likely improving target selectivity but reducing solubility. The dimeric structure may enhance avidity effects in enzyme inhibition .
(b) Electron-Withdrawing vs. Electron-Donating Groups
  • 2,2,2-Trifluoro-N-(4-Phenyl-1,2,5-Oxadiazol-3-yl)Acetamide: Key Differences: The trifluoromethyl group on the acetamide significantly enhances electron-withdrawing properties, altering the molecule’s redox stability.
  • N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide :

    • Key Differences : The nitro and methylsulfonyl groups introduce strong electron-withdrawing effects, reducing basicity compared to the oxadiazole-containing target compound. This derivative is primarily a synthetic intermediate for sulfur-containing heterocycles .

Modifications on the Oxadiazole Core

(a) Amino-Substituted Oxadiazoles
  • This compound is explored as a building block for peptidomimetics .
  • 2-{[(Z)-[Amino(4-Amino-1,2,5-Oxadiazol-3-yl)Methylidene]Amino]Oxy}-N-(4-Nitrophenyl)Acetamide: Key Differences: The nitro-phenyl group and amino-oxadiazole create a zwitterionic structure, enhancing solubility in polar solvents. This derivative is used in high-throughput screening for kinase inhibitors .
(b) Alkyl-Substituted Oxadiazoles
  • The methyl group on the phenoxy ring further modulates lipophilicity .

Hybrid Heterocyclic Systems

  • 2-[2-(4-Amino-1,2,5-Oxadiazol-3-yl)-1H-Benzimidazol-1-yl]-N-(3-Methoxyphenyl)Acetamide: Key Differences: Integration of a benzimidazole ring expands the π-conjugated system, enabling intercalation with DNA or RNA. The 3-methoxyphenyl group enhances bioavailability through improved LogP values .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₁₆H₁₂ClN₃O₃ 329.74 4-Cl-phenoxy, phenyl-oxadiazole High lipophilicity, kinase inhibition potential
2-(4-Bromophenoxy)-N-[4-(4-MeO-Ph)-Oxadiazol]Acetamide C₁₇H₁₄N₃O₄Br 404.215 4-Br-phenoxy, 4-MeO-Ph-oxadiazole Enhanced halogen bonding
2,2,2-Trifluoro-N-(4-Ph-Oxadiazol)Acetamide C₁₀H₆F₃N₃O₂ 257.17 CF₃-acetamide, phenyl-oxadiazole Photochemical instability
2-[2-(4-Amino-Oxadiazol)-Benzimidazolyl]Acetamide C₁₈H₁₅N₅O₃ 361.35 Benzimidazole, amino-oxadiazole DNA intercalation activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.